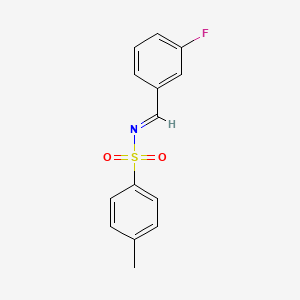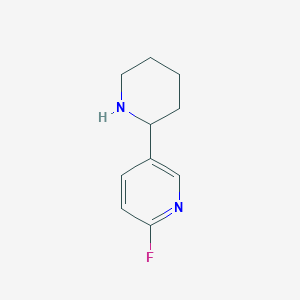
3-(3-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a chemical compound with the molecular formula C10H17N3O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the acid-catalyzed cyclization of 4-hydroxybutanal.
Synthesis of the 1,2,4-Oxadiazole Ring: This involves the reaction of a nitrile with hydroxylamine to form an amidoxime, which then cyclizes to form the oxadiazole ring.
Coupling of the Rings: The tetrahydro-2H-pyran ring and the oxadiazole ring are coupled through a propyl linker, typically using a base-catalyzed nucleophilic substitution reaction.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring may play a crucial role in binding to these targets, while the amine group can participate in hydrogen bonding or electrostatic interactions. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Tetrahydro-2H-pyran-4-yl)propan-1-amine: Lacks the oxadiazole ring, making it less versatile in certain applications.
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents, offering varied reactivity and applications.
Uniqueness
The combination of the tetrahydro-2H-pyran ring, oxadiazole ring, and amine group in 3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine provides a unique structure that can interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
3-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C10H17N3O2/c11-5-1-2-9-12-10(13-15-9)8-3-6-14-7-4-8/h8H,1-7,11H2 |
InChI-Schlüssel |
SMIFFLJMZAMHAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=NOC(=N2)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole](/img/structure/B13647103.png)
![4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
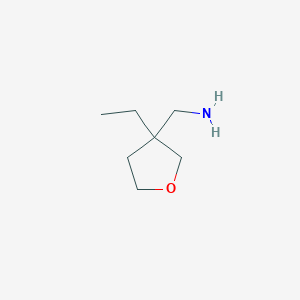
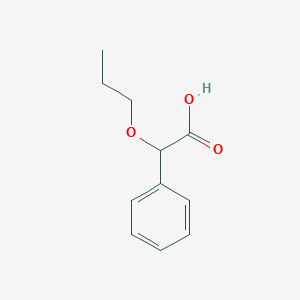
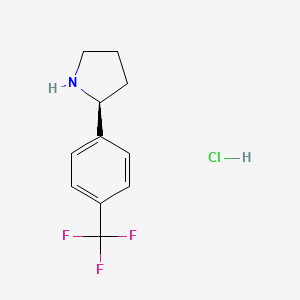
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13647129.png)
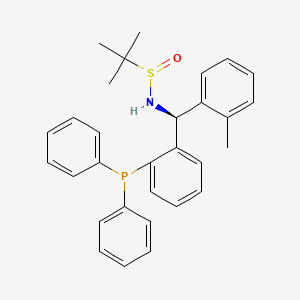
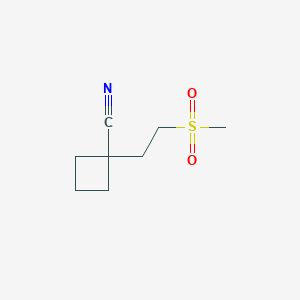


![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
